molecular formula C18H11Cl2N3O5 B2894154 (2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide CAS No. 330158-17-3

(2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide

Cat. No. B2894154
CAS RN: 330158-17-3
M. Wt: 420.2
InChI Key: HSKOZUSLXQIUPU-PYCFMQQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide, also known as DCPIB, is a small molecule inhibitor that has been extensively used in scientific research. It was first synthesized by researchers at the University of California, San Francisco in 2001. Since then, DCPIB has been used in a variety of studies to investigate its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of (2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide involves the inhibition of VRACs, which are ion channels that regulate the movement of chloride and other anions across the cell membrane. VRACs are activated in response to cell swelling, and their activation leads to the efflux of chloride and other anions, which helps to restore normal cell volume. (2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide blocks the activation of VRACs, which can lead to cell death in certain contexts.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide are primarily related to its inhibition of VRACs. Inhibition of VRACs can lead to cell death, and (2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide has been shown to induce apoptosis in cancer cells. Additionally, (2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the major advantages of (2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide is its specificity for VRACs. This allows researchers to selectively inhibit VRACs without affecting other ion channels or transporters. However, one limitation of (2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide is its relatively low potency, which can limit its effectiveness in certain contexts. Additionally, (2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide has limited solubility in aqueous solutions, which can make it challenging to work with in some experimental systems.

Future Directions

There are several potential future directions for research on (2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide. One area of interest is the development of more potent and selective VRAC inhibitors that can be used in a wider range of experimental systems. Additionally, there is interest in exploring the potential therapeutic applications of (2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide and other VRAC inhibitors in the treatment of cancer and other diseases. Finally, there is ongoing research into the mechanisms underlying VRAC activation and regulation, which could lead to new insights into cell volume homeostasis and related physiological processes.

Synthesis Methods

The synthesis of (2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide involves several steps, including the reaction of 2,4-dichlorobenzaldehyde with 6-nitro-2H-chromene-3-carboxylic acid, followed by the addition of acetic anhydride and ammonium acetate. The resulting product is then purified using column chromatography. The yield of (2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide is typically around 30%.

Scientific Research Applications

(2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide has been used in a variety of scientific research applications, including studies on ion channels, cell volume regulation, and cancer. One of the most significant applications of (2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide has been in the study of volume-regulated anion channels (VRACs), which play a critical role in cell volume homeostasis. (2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide has been shown to inhibit VRACs in a variety of cell types, including cancer cells.

properties

IUPAC Name

N-acetyl-2-(2,4-dichlorophenyl)imino-6-nitrochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2N3O5/c1-9(24)21-17(25)13-7-10-6-12(23(26)27)3-5-16(10)28-18(13)22-15-4-2-11(19)8-14(15)20/h2-8H,1H3,(H,21,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKOZUSLXQIUPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide

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